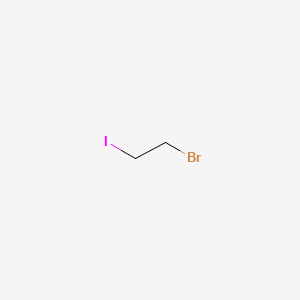

1-Bromo-2-iodoethane

描述

Academic Significance in Organic Synthesis and Mechanistic Studies

The academic importance of 1-bromo-2-iodoethane stems from its dual role as a versatile building block in organic synthesis and as a substrate for detailed mechanistic investigations. The presence of two different carbon-halogen bonds, with distinct bond strengths and reactivities, allows for selective chemical manipulation, making it a valuable tool for synthetic chemists.

In the realm of organic synthesis, this compound is recognized as a useful research chemical. chemicalbook.com It readily participates in nucleophilic substitution reactions, where one or both halogen atoms can be replaced by a variety of nucleophiles. cymitquimica.com This reactivity makes it an effective precursor for the preparation of more complex molecules, including ω-halo-α,β-unsaturated ketones and aldehydes. chemicalbook.com The differential reactivity between the carbon-iodine and carbon-bromine bonds can be exploited to achieve sequential and controlled functionalization.

From a physical chemistry perspective, this compound has been extensively studied to understand the dynamics of photodissociation reactions. hku.hkaip.org The A-band absorption in its spectrum is primarily associated with the excitation of the C–I bond (an n → σ* transition). hku.hkresearchgate.net However, research indicates a significant electronic interaction between the C–I and C–Br chromophores. researchgate.netresearchgate.net The absorption coefficient for this compound is substantially greater than the sum of the coefficients for iodoethane (B44018) and bromoethane (B45996), which points to this intramolecular interaction. hku.hkresearchgate.net

Detailed mechanistic studies using resonance Raman spectroscopy have provided profound insights into the short-time photodissociation dynamics of this molecule. hku.hkaip.org These experiments reveal that upon photoexcitation, the molecule undergoes a complex, multidimensional dissociation. aip.org The initial stages of the reaction involve significant changes not only in the C–I bond length but also in the C–Br and C–C bonds, as well as in the CCI, CCBr, and various C-H bond angles. hku.hkaip.org This evidence suggests that the dissociation is not a simple, one-dimensional bond cleavage but a concerted process where the resulting bromoethyl photofragment is formed with substantial internal energy. hku.hkresearchgate.net

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 590-16-9 | nih.gov |

| Molecular Formula | C₂H₄BrI | cymitquimica.com |

| Molecular Weight | 234.86 g/mol | nih.gov |

| Appearance | Low melting solid | cymitquimica.com |

| Boiling Point | 145°C | cymitquimica.com |

| Purity | 95% - 99% | cymitquimica.comsigmaaldrich.com |

Key Spectroscopic Data and Findings

| Spectroscopic Feature | Observation | Reference |

|---|---|---|

| A-band Absorption | Associated with C–I bond n → σ* transition. | hku.hkresearchgate.net |

| Maximum Extinction Coefficient | 670 cm⁻¹ M⁻¹ | hku.hkresearchgate.net |

| Resonance Raman Active Modes | C–I stretch, C–Br stretch, C–C stretch, CCI bend, and CH₂ wags. | hku.hkaip.org |

| Photodissociation Dynamics | Multidimensional reaction with changes in C-I, C-Br, and C-C bonds. | aip.orgresearchgate.net |

Historical Context of Dihaloethane Research

The scientific investigation of this compound is part of a long history of research into dihaloethanes, which has been fundamental to the development of modern structural chemistry. A pivotal moment in this history occurred in 1794, when a group of Dutch chemists first synthesized 1,2-dichloroethane (B1671644) from ethylene (B1197577) and chlorine gas. wikipedia.org This compound was dubbed "Dutch oil," a name that gave rise to the term "olefins" (oil-making) for the class of hydrocarbons to which ethylene belongs. wikipedia.org

A more profound conceptual breakthrough came in the 1930s with the work of San-ichiro Mizushima and his collaborators on the conformational isomerism of 1,2-disubstituted ethanes. jst.go.jpacs.org Through experimental techniques such as spectroscopy, they were the first to provide concrete evidence for the existence of distinct rotational isomers, or conformers. jst.go.jp Their studies on 1,2-dichloroethane revealed that the molecule exists as a mixture of two primary forms: the anti conformer, where the two chlorine atoms are positioned opposite each other, and the gauche conformer, where they are in a staggered, chiral arrangement. jst.go.jp This discovery was a milestone, establishing the concept of conformation as a cornerstone of organic chemistry and providing a deeper understanding of the structure and properties of molecules. jst.go.jp The study of dihaloethanes like 1,2-dichloroethane and 1,2-dibromoethane (B42909) through Raman spectroscopy and computational methods continues to be an important part of the chemistry curriculum, demonstrating the enduring legacy of this early research. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrI/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQCJJOXYWQRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207735 | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-16-9 | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Iodoethane

Halogenation Approaches to Vicinal Bromo-Iodoalkanes

The direct addition of halogens across the double bond of an alkene is a fundamental reaction in organic chemistry for the formation of vicinal dihalides. science-revision.co.uklibretexts.orgpassmyexams.co.uk In the case of ethene, the reaction with a mixture of bromine and iodine can, in principle, yield 1-bromo-2-iodoethane alongside the symmetric dihalides, 1,2-dibromoethane (B42909) and 1,2-diiodoethane (B146647).

The reaction proceeds via an electrophilic addition mechanism. science-revision.co.uk The electron-rich double bond of ethene attacks a polarized halogen molecule, forming a cyclic halonium ion intermediate. libretexts.org In a mixed halogen system, the less electronegative halogen (iodine) is more likely to be attacked by the more electrophilic bromine, leading to an intermediate that can be opened by a bromide or iodide ion. The reactivity of halogens in addition reactions with alkenes follows the order Cl₂ > Br₂ > I₂. libretexts.orgchemguide.co.uk Fluorine is generally too reactive, often leading to explosive reactions, while iodine reacts much more slowly. science-revision.co.uklibretexts.orgchemguide.co.uk

The formation of the desired this compound is complicated by the simultaneous formation of the symmetrical dihalogenated products. The product distribution is dependent on the relative concentrations of the halogens and the stability of the intermediate species.

A plausible mechanism involves the formation of an iodonium (B1229267) or bromonium ion intermediate. The subsequent nucleophilic attack by the remaining halide ion (bromide or iodide) leads to the final product. The stereochemistry of this addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond. libretexts.org

In a related context, the generation of this compound has been detected by GC-MS during control experiments for the α-acyloxylation of ketones, where 1,2-dibromoethane reacts with potassium iodide. ccspublishing.org.cn This suggests a halogen exchange mechanism where an iodide ion displaces a bromide ion from 1,2-dibromoethane. ccspublishing.org.cn

Targeted Synthesis from Ethane (B1197151) Derivatives and Related Precursors

More controlled and selective syntheses of this compound often start from precursors that already contain one of the desired halogen atoms or a suitable leaving group.

One common strategy is the halogen exchange reaction, a cornerstone of haloalkane synthesis. unacademy.com For instance, starting with a chloro- or bromoalkane, treatment with a source of iodide, such as sodium iodide in acetone (B3395972) (the Finkelstein reaction), can yield the corresponding iodoalkane. unacademy.comquora.com While this is typically used to prepare iodoalkanes from chloro- or bromoalkanes, a similar principle can be applied. Starting with 1,2-dibromoethane or 1,2-dichloroethane (B1671644), a carefully controlled reaction with an iodide source could potentially lead to the monosubstituted product, this compound. However, controlling the reaction to prevent the formation of 1,2-diiodoethane is a significant challenge.

Another approach involves the deoxygenative halogenation of alcohols. organic-chemistry.orgorganic-chemistry.orgcas.cn While not a direct synthesis from ethane, this method highlights the use of 1,2-dihaloethanes as halogenating agents. For example, a combination of triphenylphosphine (B44618) (Ph₃P) and a 1,2-dihaloethane (such as 1,2-dichloroethane or 1,2-dibromoethane) can effectively halogenate alcohols and aldehydes under mild conditions. organic-chemistry.orgorganic-chemistry.orgcas.cn This suggests that the 1,2-dihaloethane acts as the halogen source in these transformations.

Direct iodination of ethane is generally not a feasible method due to the reversibility of the reaction and the reducing nature of the hydrogen iodide (HI) byproduct. quora.com To drive the reaction forward, an oxidizing agent is required to remove the HI as it forms. quora.comsarthaks.com

Vicinal dihaloalkanes can also be synthesized from diols. unacademy.com While not a direct route from an ethane derivative, the conversion of ethylene (B1197577) glycol to this compound would require selective mono-bromination and mono-iodination, which presents significant regiochemical challenges.

A study on the reaction of 1,2-dibromoethane with potassium iodide demonstrated the formation of this compound, which subsequently reacted with another iodide ion to produce molecular iodine. ccspublishing.org.cn This highlights both a synthetic route and a potential decomposition pathway for the target molecule.

Optimization of Reaction Conditions for Selective Formation

The selective synthesis of this compound necessitates careful optimization of reaction conditions to favor the desired product over symmetric dihalides or other byproducts. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the halogenating agents and precursors.

For the direct halogenation of ethene, the use of an inert solvent like tetrachloromethane is common for reactions with bromine and iodine. libretexts.orgchemguide.co.ukknowledgeboat.com The relative stoichiometry of bromine and iodine would be a critical factor to control the product distribution.

In halogen exchange reactions, the choice of solvent is crucial. The Finkelstein reaction, for example, relies on the precipitation of the less soluble sodium chloride or sodium bromide in acetone to drive the equilibrium towards the iodoalkane product. unacademy.com A similar principle could be applied to the synthesis of this compound from 1,2-dibromoethane, where careful selection of the solvent and iodide salt could influence the reaction outcome.

Temperature is another important variable. Lower temperatures are generally favored in electrophilic addition reactions to minimize side reactions. For instance, the addition of bromine to ethene occurs at room temperature. libretexts.orgchemguide.co.uk

The development of new reagents can also lead to improved selectivity. For example, N,N-dibromo-p-toluenesulfonamide (TsNBr₂) has been used as a brominating agent for the synthesis of vicinal bromohydrins from olefins in acetonitrile-water or alcohol, demonstrating a rapid and efficient method without the need for a catalyst. organic-chemistry.org The use of such selective halogenating agents in combination with an appropriate iodine source could provide a more controlled route to this compound.

Research into the palladium-catalyzed C-H bond functionalization of N-phthaloyl-protected alanine (B10760859) with fluorinated iodoalkanes highlights the importance of optimizing catalyst loading, temperature, and concentration to minimize the formation of byproducts. uef.fi While a different reaction type, the principles of optimizing reaction parameters to achieve high selectivity are broadly applicable. For instance, reducing the catalyst amount in the aforementioned study required higher temperatures and concentrations to achieve acceptable yields. uef.fi

The table below summarizes various reaction conditions that have been optimized for related halogenation and substitution reactions, providing a basis for the development of a selective synthesis of this compound.

| Reaction Type | Substrates | Reagents & Conditions | Product(s) | Yield | Reference |

| Iodoarylation | Pentamethylbenzene, p-methylphenylacetylene | I₂, PhI(OAc)₂, MeCN, 82 °C | 1-iodo-2-(4-methylphenyl)-2-(pentamethylphenyl)-ethene | 78% | nih.gov |

| Deoxy-bromination | Aldehydes | BrCH₂CH₂Br, PPh₃ | gem-Dibromides | - | cas.cn |

| α-acyloxylation | Acetone, Benzoic acid | 1,2-dibromoethane, KI, K₂CO₃, 60 °C | Aceton-2-yl benzoate | 94% | ccspublishing.org.cn |

| Halogen Addition | 1,2-Difluoroethylene | Br₂, irradiation | 1,2-dibromo-1,2-difluoroethane | Moderate to high | nih.gov |

| Bromohydrin Synthesis | Olefins | TsNBr₂, CH₃CN-H₂O | Vicinal bromohydrins | - | organic-chemistry.org |

Mechanistic Elucidation of 1 Bromo 2 Iodoethane Reactivity

Nucleophilic Substitution Reactions

Nucleophilic substitution in 1-bromo-2-iodoethane involves the replacement of one of the halogen atoms by a nucleophile. Due to its structure as a primary dihaloalkane, these reactions are predominantly governed by the SN2 mechanism.

Kinetics and Stereochemistry of SN1 and SN2 Pathways in Dihaloethane Systems

Nucleophilic substitution reactions can proceed through two primary pathways: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). savemyexams.com The preferred pathway for a given substrate depends on factors like the structure of the alkyl halide, the nature of the nucleophile, and the solvent.

For this compound, a primary alkyl halide, the SN2 mechanism is strongly favored. byjus.com

Kinetics: The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, leading to second-order kinetics. libretexts.orgbits-pilani.ac.in

Rate = k[C₂H₄BrI][Nucleophile]

Stereochemistry: The SN2 mechanism proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This results in an inversion of configuration at the reaction center. A single, high-energy transition state is involved, but no reaction intermediate is formed. libretexts.orgleah4sci.com

The SN1 mechanism , in contrast, is a two-step process. byjus.com The first and rate-determining step is the spontaneous dissociation of the C-X bond to form a carbocation intermediate. byjus.comlibretexts.org This is followed by a rapid attack of the nucleophile on the planar carbocation. Because this compound is a primary dihaloethane, the SN1 pathway is highly unfavorable due to the high energy and instability of the primary carbocation that would need to form. masterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Mechanisms for this compound

| Feature | SN2 Pathway (Favored) | SN1 Pathway (Disfavored) |

| Kinetics | Second-order | First-order |

| Rate Law | Rate = k[C₂H₄BrI][Nu⁻] | Rate = k[C₂H₄BrI] |

| Mechanism | One concerted step libretexts.org | Two steps byjus.com |

| Intermediate | None (only a transition state) libretexts.org | Carbocation byjus.com |

| Substrate Preference | Methyl > Primary > Secondary | Tertiary > Secondary |

| Nucleophile | Favored by strong nucleophiles leah4sci.com | Nucleophile strength is less critical libretexts.org |

| Stereochemistry | Inversion of configuration | Racemization |

Reactivity with Diverse Nucleophiles (e.g., Hydroxide (B78521), Cyanide, Ammonia)

This compound reacts with a variety of nucleophiles to yield substituted products. The strength of the nucleophile plays a significant role in the rate of the SN2 reaction. Generally, stronger nucleophiles lead to faster reactions. libretexts.org

Hydroxide (OH⁻): When heated with an aqueous solution of a strong base like sodium hydroxide, this compound undergoes nucleophilic substitution to form an alcohol. chemguide.co.uk The hydroxide ion acts as the nucleophile. savemyexams.com

ICH₂CH₂Br + OH⁻ → ICH₂CH₂OH + Br⁻ (Major product due to regioselectivity)

Cyanide (CN⁻): Reaction with sodium or potassium cyanide, typically in an ethanolic solvent under reflux, replaces a halogen with a nitrile (-CN) group. chemguide.co.uk This reaction is synthetically useful as it extends the carbon chain by one atom.

ICH₂CH₂Br + CN⁻ → ICH₂CH₂CN + Br⁻ (Major product due to regioselectivity)

Ammonia (B1221849) (NH₃): Ammonia, a neutral nucleophile, reacts with halogenoalkanes in an ethanolic solution under heat and pressure to form primary amines. savemyexams.com An excess of ammonia is used to prevent the resulting amine from acting as a nucleophile itself and reacting further.

ICH₂CH₂Br + NH₃ → ICH₂CH₂NH₂ + HBr (Major product, followed by acid-base reaction)

Table 2: Relative Reactivity of Nucleophiles in SN2 Reactions (Illustrative Data with Bromomethane)

| Nucleophile | Formula | Product with CH₃Br | Relative Rate |

| Hydrosulfide | HS⁻ | Methanethiol | 125,000 |

| Cyanide | ⁻CN | Acetonitrile | 125,000 |

| Iodide | I⁻ | Iodomethane | 100,000 |

| Hydroxide | HO⁻ | Methanol | 10,000 |

| Ammonia | NH₃ | Methylammonium ion | 700 |

| Water | H₂O | Methylhydronium ion | 1 |

| Data adapted from findings with bromomethane, which illustrates general nucleophilicity trends applicable to SN2 reactions. libretexts.org |

Chemo- and Regioselectivity in Substitution Processes

The concepts of chemoselectivity and regioselectivity are critical in understanding the reactions of this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, there are two potential leaving groups: bromide and iodide. The C-I bond is significantly weaker and longer than the C-Br bond, making the iodide ion a much better leaving group. savemyexams.com Consequently, nucleophilic attack will occur almost exclusively at the carbon atom bonded to iodine.

Regioselectivity refers to the preference for reaction at one position over another. The SN2 attack will be directed specifically to the carbon bearing the iodine atom because of the superior leaving group ability of iodide. This results in the selective formation of 2-bromo-substituted products. For instance, reaction with hydroxide yields 2-bromoethanol (B42945) rather than 2-iodoethanol.

Elimination Reactions

In the presence of a strong base, this compound can also undergo elimination reactions, where the elements of H-X are removed to form an alkene. libretexts.org For vicinal dihalides, this can lead to the formation of a vinyl halide and subsequently an alkyne if conditions are harsh enough. masterorganicchemistry.com

E1, E2, and E1cb Mechanisms in Alkene Formation from Vicinal Dihalides

Elimination reactions from alkyl halides primarily follow three mechanisms: E1, E2, and E1cb. quizgecko.comwikipedia.org

E2 Mechanism: This is the most common pathway for primary alkyl halides like this compound, especially when treated with a strong, non-bulky base (e.g., ethanolic KOH). docbrown.infoiitk.ac.in It is a single, concerted step where the base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. wikipedia.org The reaction kinetics are second-order: Rate = k[RX][Base].

E1 Mechanism: This two-step mechanism begins with the unimolecular formation of a carbocation, which is the rate-determining step. uci.edu A weak base then removes a proton from an adjacent carbon in the second step. This pathway is common for tertiary alkyl halides but is highly disfavored for this compound due to the instability of the resulting primary carbocation. iitk.ac.in

E1cb Mechanism: The Elimination, Unimolecular, conjugate Base mechanism is also a two-step process. It involves the initial removal of a proton by a strong base to form a carbanion intermediate. quizgecko.com In the second step, the leaving group is expelled. This pathway is typically observed only when the β-protons are particularly acidic (due to an adjacent electron-withdrawing group) and the leaving group is relatively poor. It is not a major pathway for this compound under typical conditions.

Table 3: Comparison of Elimination Mechanisms

| Feature | E2 Mechanism (Favored) | E1 Mechanism | E1cb Mechanism |

| Kinetics | Second-order | First-order | First-order (typically) |

| Mechanism | One concerted step wikipedia.org | Two steps | Two steps |

| Intermediate | None (transition state only) | Carbocation uci.edu | Carbanion quizgecko.com |

| Base Strength | Favored by strong bases iitk.ac.in | Weak bases are sufficient uci.edu | Requires strong base |

| Leaving Group | Good leaving group required | Good leaving group required | Can occur with poor leaving groups |

Regioselectivity and Stereoselectivity Considerations (e.g., Anti-periplanar Geometry)

Regioselectivity: In an elimination reaction, regioselectivity is governed by which proton is removed and which leaving group departs. Zaitsev's rule predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org However, in this compound, the first elimination is overwhelmingly controlled by the difference in leaving group ability. The much weaker C-I bond ensures that HI is eliminated in preference to HBr, leading to the formation of vinyl bromide as the primary product.

ICH₂CH₂Br + Base → CH₂=CHBr + HB⁺ + I⁻

Stereoselectivity: The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. iitk.ac.inlibretexts.org This means they lie in the same plane but on opposite sides of the C-C bond. chemicalforums.com This alignment allows for the smooth overlap of the C-H bonding orbital with the C-X anti-bonding orbital in the transition state, facilitating the formation of the new π-bond. libretexts.orgchemicalforums.com For an acyclic molecule like this compound, rotation around the C-C single bond allows it to readily adopt this required staggered conformation for the E2 reaction to proceed. This geometric constraint is crucial for determining the stereochemical outcome of eliminations in cyclic or more complex systems. chemistrysteps.comchemistrysteps.com

Radical Reactions and Photodissociation Dynamics

The study of this compound's behavior under photoexcitation provides deep insight into fundamental chemical processes, including bond cleavage, radical formation, and the intricate dynamics of energy distribution within a molecule.

Upon photodissociation, this compound primarily yields halogenated ethyl radicals. The primary photodissociation event following A-band excitation is the cleavage of the carbon-iodine bond, leading to the formation of the β-bromoethyl radical (BrCH₂CH₂•). Current time information in Bangalore, IN.orgsyn.org While excitation involves both the C–I and C–Br chromophores, the significantly weaker C-I bond dictates the initial fragmentation pathway. Current time information in Bangalore, IN.

The transient bromoethyl radical has been characterized using techniques such as transient resonance Raman spectroscopy. Current time information in Bangalore, IN.orgsyn.org This method allows for the observation of the vibrational modes of the short-lived radical species. Experimental spectra revealed the presence of two conformers of the bromoethyl radical. Current time information in Bangalore, IN. Ab initio calculations support these findings, identifying one equilibrium conformation and two transition conformations for the BrCH₂CH₂• radical. Current time information in Bangalore, IN. The vibrational assignments from these experimental spectra provide direct probes into the structure and bonding of the radical intermediate. Current time information in Bangalore, IN.adichemistry.com

Key Franck-Condon active vibrational modes observed in the resonance Raman spectra of this compound, which are coupled to the photodissociation dynamics, are detailed in the table below. adichemistry.comthieme-connect.de

| Vibrational Mode Assignment | Description |

| ν₁₁ | Nominal C-C-I bend |

| ν₉ | Nominal C-I stretch |

| ν₈ | Nominal C-Br stretch |

| ν₇ | Nominal C-C stretch |

| ν₆ | Nominal CH₂ wag (Iodine-associated) |

| ν₅ | Nominal CH₂ wag (Bromine-associated) |

This table presents the primary vibrational modes of trans-1-bromo-2-iodoethane that are active during its A-band photodissociation, as determined by resonance Raman spectroscopy. adichemistry.comthieme-connect.de

The A-band absorption of this compound, located in the ultraviolet region (approximately 240-280 nm), is primarily associated with the n→σ* electronic transition of the C–I bond. orgsyn.orgadichemistry.com However, the presence of the bromine atom on the adjacent carbon results in significant multi-chromophore interactions. orgsyn.orgadichemistry.com Evidence for this interaction is found in the absorption spectrum itself; the maximum extinction coefficient of this compound is substantially higher than the sum of the absorption coefficients of iodoethane (B44018) and bromoethane (B45996) individually. orgsyn.org This enhancement suggests that electronic excitation is not localized solely to the C-I bond but is influenced by the C-Br chromophore. adichemistry.com

Time-dependent wave packet calculations and resonance Raman intensity analysis have been used to model the short-time photodissociation dynamics following A-band excitation. adichemistry.comrsc.org These studies reveal that the process is highly multidimensional. rsc.org In the initial moments (femtoseconds) after photon absorption, significant structural changes occur simultaneously, including the lengthening of the C-I, C-Br, and C-C bonds, as well as changes in the C-C-I and C-C-Br angles. rsc.orgthieme-connect.com The C–I bond cleavage happens on a timescale comparable to the vibrational motions within the rest of the molecule, indicating a concerted, rather than a simple, bond-breaking process. adichemistry.combloomtechz.com

A key aspect of photodissociation dynamics is understanding how the initial photon energy is partitioned between the translational energy of the separating fragments and the internal (vibrational and rotational) energy of the products. For this compound, a large portion of the available energy is channeled into the internal excitation of the bromoethyl radical photofragment. rsc.orgbloomtechz.com

Studies have shown that approximately 53–58% of the available energy upon photodissociation goes into the internal modes of the bromoethyl radical. bloomtechz.com This is a direct consequence of the multidimensional nature of the bond cleavage process. rsc.org The significant changes in the C-C and C-Br bond lengths and various bond angles in the Franck-Condon region (the initial geometry upon excitation) mean that the resulting bromoethyl radical is formed in a vibrationally "hot" state. rsc.orgbloomtechz.com Energy is particularly channeled into the lower-frequency vibrational modes associated with the C-C and C-Br bonds. bloomtechz.com

The degree of internal excitation in the alkyl radical photoproduct increases with halogen substitution on the β-carbon, as shown in the comparative data below. bloomtechz.com

| Parent Molecule | Alkyl Radical Product | Approximate Energy Partitioned to Internal Excitation |

| Iodoethane | Ethyl radical | 32%–39% |

| 1-Chloro-2-iodoethane | Chloroethyl radical | 42%–54% |

| This compound | Bromoethyl radical | 53%–58% |

This table illustrates the trend of increasing internal energy deposition in the alkyl photofragment as the substituent on the β-carbon becomes heavier. bloomtechz.com

Organometallic Transformations and C-Halogen Bond Activation

The carbon-halogen bonds in this compound can be selectively activated by various reagents, leading to important chemical transformations. The significant difference in reactivity between the C-I and C-Br bonds often allows for selective reactions.

In reactions with metallic magnesium, 1,2-dihaloalkanes like this compound typically undergo a β-elimination reaction rather than forming a stable Grignard reagent. msu.edu The reaction with magnesium in an ether solvent results in the formation of ethene gas. msu.edu This process is so efficient that 1,2-dibromoethane (B42909) or 1,2-diiodoethane (B146647) is often used in small quantities to activate the surface of magnesium for the preparation of other Grignard reagents. adichemistry.commsu.edu

While a stable Grignard reagent of this compound is not formed due to elimination, other organometallic transformations are possible. The C-I bond, being more labile, is the primary site for activation. For instance, organolithium compounds, which are more reactive than Grignard reagents, would be expected to react preferentially at the C-I bond. msu.edu Similarly, Gilman reagents (lithium diorganocuprates) are known to perform coupling reactions with alkyl iodides. libretexts.org

Activation of the C-X bond can also be achieved with main-group element compounds. For example, pincer-type phosphorus(III) species have been shown to react with alkyl halides (including chlorides, bromides, and iodides) via a formal oxidative addition. nih.gov This reaction activates the C-X bond, forming a stable phosphorus(V) compound. nih.gov Density functional theory calculations indicate that a nucleophilic addition mechanism is favored in these transformations. nih.gov

Comparative Reactivity of Bromine and Iodine Leaving Groups

In reactions where a halide is expelled, its ability to function as a "leaving group" is critical to the reaction rate. This ability is inversely correlated with the basicity of the halide anion; weaker bases are better leaving groups because they can better stabilize the negative charge upon departure. scribd.comgoogle.com

For the halogens, the basicity decreases down the group, making iodide the weakest base and the best leaving group among the common halides. scribd.comgoogle.com This trend holds for both Sₙ1 and Sₙ2 substitution reactions. google.com

Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻ scribd.com

This order of reactivity is also directly related to the carbon-halogen bond strength. The C-I bond is the weakest of the carbon-halogen bonds, requiring less energy to break. nih.govnih.gov

| Bond | Bond Strength (kJ mol⁻¹) |

| C-F | 467 |

| C-Cl | 346 |

| C-Br | 290 |

| C-I | 228 |

This table shows the average bond energies for carbon-halogen bonds, illustrating that the C-I bond is the weakest. nih.gov

In the context of this compound, the C-I bond is significantly more reactive than the C-Br bond. In nucleophilic substitution reactions, a nucleophile will preferentially attack the carbon bonded to the iodine, displacing the iodide ion. scribd.comnih.gov This selective reactivity makes this compound a potentially useful synthon for introducing a bromoethyl group, as the iodo-substituent can be selectively displaced while leaving the bromo-substituent intact for subsequent transformations.

Advanced Spectroscopic Characterization Techniques

Resonance Raman Spectroscopy for Photodissociation Dynamics and Intermediates

Resonance Raman spectroscopy is a powerful tool for probing the earliest events in a photochemical reaction. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, specific vibrational modes coupled to the electronic transition are significantly enhanced. For 1-bromo-2-iodoethane, studies have focused on the A-band absorption, which is associated with n→σ* electronic transitions localized on the C-I and C-Br bonds. aip.orghku.hk

Research conducted in a cyclohexane (B81311) solution using multiple excitation wavelengths within the A-band has provided a detailed picture of the short-time photodissociation dynamics. aip.orghku.hk The resonance Raman spectra are dominated by intensity in fundamentals, overtones, and combination bands of six specific Franck-Condon active vibrational modes. hku.hkhku.hk These observations, combined with time-dependent wave packet calculations, allow for the mapping of the initial structural changes as the molecule moves from the ground electronic state to the excited state potential energy surface. aip.orghku.hk

The analysis reveals that upon photoexcitation, the molecule undergoes significant and rapid changes in its geometry. The dynamics are highly multidimensional, with simultaneous elongation of the C–I, C–Br, and C–C bonds, as well as changes to the CCI, CCBr, and various C-H bond angles. aip.orghku.hkresearchgate.net This indicates that both the C-I and C-Br bonds are electronically excited and that the resulting bromoethyl photofragment is formed with substantial internal energy. aip.orgacs.org

Furthermore, power-dependent resonance Raman experiments have identified the presence of a transient species. researchgate.netresearchgate.net Difference spectra, obtained by subtracting low-power from high-power spectra, reveal features attributed to the bromoethyl radical, an intermediate formed from the primary photodissociation event. researchgate.netresearchgate.netacs.org Ab initio calculations support the assignment of these transient signals to conformers of the bromoethyl radical. acs.orgacs.org

Table 1: Franck-Condon Active Vibrational Modes in the A-Band Resonance Raman Spectra of this compound This interactive table summarizes the key vibrational modes that are enhanced in the resonance Raman spectra upon A-band excitation, providing insight into the initial molecular distortions.

| Vibrational Mode Assignment | Description | Significance in Photodissociation |

| C–I Stretch | Stretching vibration of the carbon-iodine bond. | Strong activity indicates this bond is a primary site of photoexcitation and is significantly elongated, leading to dissociation. hku.hk |

| C–Br Stretch | Stretching vibration of the carbon-bromine bond. | Activity demonstrates that the C-Br bond also experiences noticeable photoexcitation and structural change. aip.orghku.hk |

| C–C Stretch | Stretching vibration of the carbon-carbon bond. | Its appearance shows that the carbon backbone of the molecule is also distorted in the initial dynamics. aip.orghku.hk |

| CCI Bend | Bending motion involving the carbon-carbon-iodine angle. | Indicates changes in the molecular shape along the reaction coordinate. hku.hk |

| CH₂ Wag (I-side) | Wagging motion of the CH₂ group attached to the iodine atom. | Reflects the multidimensional character of the dissociation process, involving changes in the hydrogen atom positions. hku.hkhku.hk |

| CH₂ Wag (Br-side) | Wagging motion of the CH₂ group attached to the bromine atom. | Similar to the other wag, this shows comprehensive geometric rearrangement during the initial moments after photoexcitation. hku.hkhku.hk |

Table 2: Short-Time Internal Coordinate Changes in this compound Photodissociation This table details the calculated changes in bond lengths and angles within the first 10 femtoseconds of the photodissociation reaction, illustrating the complex, multidimensional nature of the process.

| Internal Coordinate | Change upon Photoexcitation | Implication |

| C–I Bond Length | Significant elongation | Primary pathway for dissociation involves the breaking of the carbon-iodine bond. researchgate.net |

| C–Br Bond Length | Significant elongation | The C-Br bond is also substantially weakened and elongated in the Franck-Condon region. researchgate.net |

| C–C Bond Length | Elongation | The bond connecting the two carbons stretches, suggesting internal energy is channeled into the bromoethyl fragment. researchgate.net |

| CCBr Angle | Becomes smaller | The molecular geometry distorts, indicating repulsive forces on the excited state surface. researchgate.net |

Time-Resolved Spectroscopic Methods in Elucidating Reaction Intermediates

While resonance Raman spectroscopy provides a window into the ultrafast initial bond-breaking events, other time-resolved spectroscopic methods are crucial for tracking the subsequent fate of reaction intermediates over longer timescales, from picoseconds to milliseconds. nih.gov Techniques such as time-resolved infrared (TRIR) and time-resolved electronic absorption spectroscopy can monitor the formation, decay, and structural evolution of transient species. nih.govmdpi.com

For haloalkanes similar to this compound, TRIR has been successfully employed to study photodissociation dynamics. mdpi.com For example, in the photodissociation of CF₂BrCF₂I, excitation at 267 nm leads to the cleavage of either the C-I or C-Br bond within 300 femtoseconds. mdpi.com The resulting haloethyl radicals are directly observed through their characteristic C-F stretching vibrations. Subsequent processes, such as the isomerization of the nascent gauche-CF₂BrCF₂ radical to the more stable anti conformer, can be monitored on a picosecond timescale. mdpi.com

Applying this analogy to this compound, TRIR would be capable of:

Directly observing the vibrational spectrum of the bromoethyl radical intermediate following C-I bond cleavage.

Monitoring the kinetics of conformational changes in the radical, such as rotation around the C-C bond.

Tracking vibrational energy relaxation as the "hot" radical cools by transferring energy to the surrounding solvent.

Observing the kinetics of secondary reactions, such as the radical reacting with solvent or recombining with a halogen atom.

Time-resolved electronic spectroscopy provides complementary information by monitoring the electronic absorption bands of intermediates. mdpi.com The bromoethyl radical is expected to have a significant absorption in the UV region. researchgate.net By probing at these wavelengths, the kinetics of its formation and decay can be mapped, providing a complete picture of the reaction mechanism that follows the initial photodissociation event. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions and elucidating the structure of reactants, products, and, in some cases, stable intermediates. Unlike vibrational techniques that probe molecular motion, NMR provides detailed information about the chemical environment of specific nuclei (most commonly ¹H and ¹³C).

High-field NMR spectrometers offer superior resolution and sensitivity, making them ideal for in-situ monitoring of reactions in real-time. osti.gov By placing a reaction mixture directly inside the NMR magnet, spectra can be acquired at regular intervals without disturbing the system. osti.gov This allows for the tracking of concentration changes of various species over time, from which detailed kinetic profiles can be constructed.

For a reaction involving this compound, such as a nucleophilic substitution, the ¹H NMR spectrum would show distinct signals for the two methylene (B1212753) groups (-CH₂Br and -CH₂Cl), which appear as triplets due to spin-spin coupling. docbrown.info As the reaction proceeds, the intensity of these reactant signals would decrease, while new signals corresponding to the product(s) would appear and grow. By integrating these signals at each time point, the reaction rate, order, and rate constant can be determined. The high resolution of these instruments is particularly advantageous for resolving complex mixtures and identifying minor byproducts or reaction intermediates that might be present at low concentrations. osti.gov

Quantitative NMR (qNMR) is a specialized application used to determine the exact concentration or purity of a substance in a sample. ox.ac.ukresearchgate.net This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of known concentration added to the sample (an internal standard). ckisotopes.com

To ensure accuracy in qNMR, several experimental parameters must be carefully controlled, including the relaxation delay between scans, the signal-to-noise ratio, and the digital resolution. ox.ac.ukresearchgate.net When properly implemented, qNMR can be used to precisely measure the extent of a reaction involving this compound. For example, by integrating the characteristic proton signals of this compound against those of an inert internal standard, one can calculate its absolute concentration at any point during the reaction. This method is non-destructive and allows for the quantification of multiple components in a mixture simultaneously, making it a powerful tool for analyzing reaction progress and determining final product yields and purity. ox.ac.ukresearchgate.net

In recent years, benchtop NMR spectrometers have become increasingly common in chemical research laboratories. nanalysis.com These compact, permanent-magnet systems offer lower field strength (e.g., 60-100 MHz for ¹H) and consequently lower resolution and sensitivity compared to their high-field counterparts. oxinst.com However, their accessibility, ease of use, and minimal maintenance requirements make them highly suitable for routine analysis and reaction monitoring. nanalysis.commagritek.com

A benchtop NMR spectrometer can be placed directly in a fume hood, and a reaction mixture can be flowed from a reactor through the instrument to monitor its progress in real-time. magritek.com For many reactions of this compound, the resolution of a benchtop system is sufficient to distinguish the key reactant and product signals, allowing for kinetic profiling. oxinst.com While they may not be able to resolve very complex spectra or detect trace-level intermediates, they provide a convenient and cost-effective method for optimizing reaction conditions, confirming conversions, and performing routine structural verification in a synthetic chemistry setting. magritek.comoxinst.com

Computational and Theoretical Chemistry of 1 Bromo 2 Iodoethane

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the molecular structure and reactivity of 1-bromo-2-iodoethane. Theoretical studies have focused on determining the geometries of its stable conformers and understanding its behavior upon photodissociation.

DFT calculations, particularly using the B3LYP functional, and ab initio methods like the second-order Møller-Plesset (MP2) theory have been employed to model the molecule. researchgate.net For instance, a theoretical gas phase study utilized these methods with various basis sets, including 6-311++G(d,p), to analyze the gauche and trans conformers of this compound. researchgate.netuom.ac.mu These calculations provide optimized geometries, including key bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties.

The reactivity of this compound, especially its photodissociation dynamics, has also been a subject of theoretical investigation. Upon absorption of ultraviolet light in its A-band, the molecule undergoes primary photodissociation, leading to the formation of reactive intermediates like the bromoethyl radical. acs.orgresearchgate.net Computational studies help to elucidate the initial steps of this reaction. For example, analysis of the short-time photodissociation dynamics reveals significant bond length changes in the Franck-Condon region. In this initial phase, both the C-I and C-Br bonds experience elongation, while the C-C bond length also undergoes substantial changes. researchgate.net This theoretical approach provides a frame-by-frame view of the bond-breaking process that is inaccessible through many experimental techniques.

Table 1: Calculated Ground State Geometries of this compound Conformers This table presents a selection of geometric parameters for the trans and gauche conformers of this compound, optimized using theoretical methods.

| Parameter | Method/Basis Set | trans Conformer | gauche Conformer |

| C-C Bond Length (Å) | MP2/6-311++G(d,p) | 1.525 | 1.523 |

| C-Br Bond Length (Å) | MP2/6-311++G(d,p) | 1.968 | 1.965 |

| C-I Bond Length (Å) | MP2/6-311++G(d,p) | 2.164 | 2.169 |

| ∠CCBr Bond Angle (°) | MP2/6-311++G(d,p) | 110.8 | 110.7 |

| ∠CCI Bond Angle (°) | MP2/6-311++G(d,p) | 110.7 | 111.4 |

| Br-C-C-I Dihedral Angle (°) | MP2/6-311++G(d,p) | 180.0 | 67.9 |

Data sourced from theoretical studies on this compound conformers. uom.ac.mu

Potential Energy Surface Analysis of Reactive Intermediates (e.g., Halogenated Ethyl Radicals)

The photodissociation of this compound primarily cleaves the weaker C-I bond, generating a bromoethyl radical (BrCH₂CH₂•). acs.org Understanding the subsequent fate of this highly reactive intermediate is crucial, and this is achieved by analyzing its potential energy surface (PES). Computational methods, especially DFT, have been instrumental in mapping the PES of halogenated ethyl radicals. acs.org

Studies using the B3LYP/6-311++G(3df,3pd) level of theory have identified the equilibrium and transition state structures on the bromoethyl radical's PES. acs.orgresearchgate.net For the BrCH₂CH₂• radical, calculations reveal one equilibrium conformation and two transition state conformations corresponding to rotational barriers. acs.org An important aspect of the PES for haloethyl radicals is the possibility of a "bridged" structure, where the halogen atom is shared between the two carbon atoms. Ab initio studies have explored the PES for a potential bridging or shuttling motion of the bromine atom, which would represent a key intermediate in isomerization or elimination reactions. researchgate.net While the open-form (classical) bromoethyl radical is a distinct minimum on the PES, the existence and accessibility of bridged structures are critical for explaining reaction mechanisms and product distributions. researchgate.net

The analysis of the PES provides not only the structures of stationary points (minima and saddle points) but also the energy barriers connecting them, which govern the dynamics and kinetics of the radical's subsequent reactions. acs.orgresearchgate.net

Conformational Isomerism and Interconversion Barriers (e.g., Gauche and Trans Conformers)

Like other 1,2-disubstituted ethanes, this compound exhibits rotational isomerism around the C-C single bond. The two most stable conformers are the trans (or anti) form, where the bromine and iodine atoms are on opposite sides of the C-C bond (dihedral angle of 180°), and the gauche form, where they are adjacent (dihedral angle of approximately 60°). bartleby.com

Theoretical studies have precisely characterized the geometries and relative energies of these conformers. uom.ac.mu Using both DFT (B3LYP) and MP2 methods, calculations have shown that the trans conformer is slightly more stable than the gauche conformer in the gas phase. uom.ac.muacs.org The energy difference is small, indicating that both conformers are significantly populated at room temperature.

The calculations also determine the rotational barriers for interconversion between these conformers. The transition states correspond to eclipsed conformations. Understanding these barriers is essential for describing the molecule's dynamic behavior in different environments. uom.ac.mu

Table 2: Calculated Relative Energies of this compound Conformers in the Gas Phase This table shows the calculated energy difference (ΔE) and Gibbs free energy difference (ΔG) between the gauche and trans conformers. A positive value indicates the gauche conformer is higher in energy.

| Method/Basis Set | ΔE (kJ/mol) | ΔG (298.15 K) (kJ/mol) |

| B3LYP/6-311++G(d,p) | 2.6 | 2.4 |

| MP2/6-311++G(d,p) | 3.5 | 3.2 |

Data adapted from Ramasami, P. (2007). Journal of Solution Chemistry, 36, 901-911. uom.ac.mu

Quantum Chemical Insights into Electronic Structure, Bonding, and Hyperconjugation Effects

Quantum chemical calculations offer a deep understanding of the electronic structure and bonding in this compound. The presence of two different, large halogen atoms on adjacent carbons creates significant electronic interactions. The A-band in the molecule's UV absorption spectrum is primarily associated with n → σ* electronic transitions involving the C-I bond. researchgate.net However, the absorption intensity is significantly greater than what would be expected from simply adding the absorptions of bromoethane (B45996) and iodoethane (B44018). This enhancement suggests a substantial electronic interaction between the C-I and C-Br chromophores, which can be rationalized through molecular orbital theory. researchgate.net

Hyperconjugation plays a critical role, particularly in the structure and stability of the bromoethyl radical formed upon photodissociation. In the β-bromoethyl radical, there is a stabilizing interaction between the singly occupied molecular orbital (SOMO) on the radical carbon center and the antibonding σ* orbital of the C-Br bond. acs.orgresearchgate.net Theoretical studies show that this hyperconjugative interaction becomes stronger as the halogen (X) in XCH₂CH₂• radicals goes from fluorine to bromine. acs.orgresearchgate.net This increased hyperconjugation leads to a weakening and lengthening of the C-Br bond in the radical compared to the parent molecule. acs.orgresearchgate.net These quantum chemical insights are essential for explaining trends in the structure, stability, and reactivity of halogenated radicals. researchgate.net

Spectroscopic Parameter Prediction via Quantum Chemistry

A significant application of quantum chemistry is the prediction of spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound and its derivatives, theoretical calculations of vibrational frequencies, electronic transition energies, and other spectroscopic constants are invaluable.

Computational methods are used to calculate harmonic vibrational frequencies and infrared/Raman intensities for both the stable conformers of the parent molecule and its transient radical intermediates. researchgate.netacs.org For example, calculated vibrational frequencies for the bromoethyl radical have been crucial for making preliminary assignments of experimental transient resonance Raman spectra obtained following the photodissociation of this compound. acs.orgresearchgate.netresearchgate.net By comparing the calculated frequencies of different radical conformers with the observed spectral bands, researchers can identify the specific species present during the reaction. acs.org

Furthermore, quantum chemistry can predict electronic properties probed by techniques like photoelectron spectroscopy. The HeI photoelectron spectrum of this compound has been recorded experimentally, and theoretical calculations of ionization potentials help in assigning the spectral bands to the removal of electrons from specific molecular orbitals. royalsocietypublishing.org This combination of theoretical prediction and experimental measurement provides a comprehensive picture of the molecule's electronic structure. ucl.ac.uk

Strategic Applications in Complex Organic Synthesis

Role as a Bifunctional Building Block in Advanced Synthetic Pathways

The primary strategic advantage of 1-bromo-2-iodoethane lies in its role as a bifunctional electrophile, or a "two-carbon building block." The differential reactivity of the C-I and C-Br bonds allows for controlled, stepwise reactions with various nucleophiles. The C-I bond is weaker and the iodide ion is a better leaving group than the bromide ion, enabling selective reaction at the iodinated carbon under milder conditions.

This differential reactivity can be exploited in sequential cross-coupling reactions or nucleophilic substitutions. A synthetic pathway might first involve the substitution of the iodide with a nucleophile (Nu1), followed by a subsequent reaction at the brominated carbon with a second, different nucleophile (Nu2). This stepwise approach provides precise control over the introduction of functional groups.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Leaving Group Ability |

|---|---|---|

| C-I | ~228 | Excellent |

This inherent reactivity difference allows chemists to use this compound to introduce an ethylene (B1197577) bridge between two different molecular fragments, a crucial step in the synthesis of many pharmaceutical agents and natural products.

Synthesis of Diverse Organic Compounds and Intermediates

This compound serves as a precursor for a variety of important organic compounds and synthetic intermediates.

One of its most common applications is in the synthesis of vinyl bromide . Through an elimination reaction, typically facilitated by a base, hydrogen iodide (HI) is removed from the molecule to generate the valuable vinyl bromide, a key monomer and reagent in organic chemistry. organic-chemistry.org This process is analogous to the production of vinyl bromide from ethylene dibromide. organic-chemistry.org A notable methodology involves the in-situ generation of vinyl bromide from 1,2-dihaloethanes for use in palladium-catalyzed cross-coupling reactions to form functionalized styrenes. wikipedia.org

Furthermore, this compound is employed in the preparation of ω-halo-α,β-unsaturated ketones and aldehydes, which are versatile intermediates in their own right. chemicalbook.com The reaction sequence typically involves alkylating a suitable nucleophile, followed by elimination and oxidation steps.

Heterocycle Synthesis Utilizing this compound Derivatives

Saturated six-membered heterocycles containing nitrogen and sulfur are prevalent motifs in many biologically active compounds. This compound is an ideal reagent for constructing these rings by reacting with dinucleophiles.

Piperazine (B1678402) Synthesis : The reaction of this compound with a primary amine (R-NH₂) can be used to construct the piperazine ring system. The reaction proceeds via a double N-alkylation. The first alkylation preferentially occurs at the more reactive C-I bond. The resulting intermediate, an N-(2-bromoethyl)amine, can then either cyclize with a second molecule of the primary amine or undergo further reaction to form the symmetrically substituted piperazine. This approach is a variation of established methods that use other 1,2-dihaloethanes or bis(2-chloroethyl)amine. nih.govmdpi.com

Thiomorpholine (B91149) Synthesis : Thiomorpholines are important scaffolds in medicinal chemistry. jchemrev.com They can be synthesized by the reaction of this compound with an aminothiol, such as cysteamine (B1669678) (H₂N-CH₂CH₂-SH). In this reaction, the thiol and amine functionalities act as nucleophiles in a sequential cyclization reaction, bridging the two carbons of the ethane (B1197151) backbone to form the six-membered thiomorpholine ring. This strategy is based on well-known routes that utilize reagents like 2-(2-chloroethylthio)ethylamine for the final cyclization step. nih.gov

Applications in Polymer Chemistry and Material Science

In polymer science, alkyl halides are widely used as initiators for controlled/living radical polymerizations (CLRP), such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu These techniques allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and specific end-group functionalities. rsc.orgescholarship.org

This compound can function as a bifunctional initiator for ATRP. The C-Br bond is a common initiating group for the polymerization of monomers like styrenes and (meth)acrylates. cmu.edu The polymerization can be initiated from the bromine-containing end of the molecule, leaving a terminal iodide group on the polymer chain. Alternatively, under different catalytic conditions, polymerization could be initiated from the C-I bond. This dual functionality offers pathways to create:

Telechelic Polymers : Polymers with functional groups at both ends of the chain.

Block Copolymers : By initiating a second polymerization from the remaining halogen end-group after the first polymerization is complete.

The halogenated chain end of the resulting polymer can be further modified through standard nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. cmu.edu this compound can also act as a chain transfer agent in certain polymerization reactions, which is a method used to control the molecular weight of the final polymer. wikipedia.orgrubbernews.com

Table 2: Potential Polymer Architectures from this compound Initiator

| Initiation Site | Resulting Polymer | Potential Application |

|---|---|---|

| C-Br Bond | I-(CH₂)₂-[Polymer]-Br | Post-polymerization modification at iodine terminus; block copolymer synthesis. |

Development of Novel Reagents and Methodologies in Synthetic Chemistry

The unique structure of this compound facilitates the development of specialized reagents and synthetic methods. A key methodology is the selective metal-halogen exchange . wikipedia.org Due to the higher reactivity of the C-I bond, treatment of this compound with organometallic reagents like n-butyllithium or Grignard reagents (RMgX) at low temperatures can selectively replace the iodine atom, leaving the C-Br bond intact. wikipedia.orgnih.govethz.ch

This selective reaction generates a novel, bifunctional organometallic reagent of the type Br-CH₂CH₂-M (where M = Li or MgX). This reagent is particularly valuable as it possesses both a nucleophilic center (the carbon-metal bond) and an electrophilic center (the carbon-bromine bond). Such a reagent can participate in a variety of subsequent reactions, for example, addition to a carbonyl group via its nucleophilic end, followed by an intramolecular cyclization involving the electrophilic C-Br end.

This compound is also related to activating agents like 1,2-dibromoethane (B42909), which are used to initiate the formation of Grignard reagents by cleaning the passivating magnesium oxide layer from the surface of the magnesium metal. wikipedia.orgstackexchange.com

常见问题

Q. What experimental techniques are used to determine the purity and structural integrity of 1-bromo-2-iodoethane in synthetic chemistry?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for detecting intermediates like this compound in reaction mixtures, as demonstrated in α-acyloxylation studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy further confirm structural integrity by analyzing bond vibrations (e.g., C–I and C–Br stretches). For quantitative purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended.

Q. What are the key physical properties of this compound, and how are they experimentally determined?

- Methodological Answer : Key properties include:

Q. What safety precautions are essential when handling this compound in photochemical studies?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation exposure. Store in amber glass bottles at 2–8°C to prevent light-induced decomposition. Monitor vapor pressure (2.38 mmHg at 25°C) to avoid inhalation risks . Emergency protocols include immediate rinsing with water for skin contact and using activated charcoal for accidental ingestion.

Advanced Research Questions

Q. How can computational models simulate the A-band absorption spectrum and photodissociation dynamics of this compound?

- Methodological Answer : Normal-mode analysis using programs like Snyder and Schachtschneider’s FG code calculates vibrational frequencies (e.g., C–I stretch at ~500 cm⁻¹) and transition dipole moments. Key parameters include:

- Displacements of internal coordinates (SI) for bond stretching and bending .

- Normal-mode coefficients (Aai) to map coordinate displacements .

Anharmonic corrections and Duschinsky rotation effects must be incorporated for accuracy. Experimental validation via resonance Raman spectroscopy is advised .

Q. What mechanistic insights can be gained from studying this compound as an intermediate in α-acyloxylation reactions?

- Methodological Answer : In KI-mediated reactions, this compound forms via nucleophilic substitution between 1,2-dibromoethane (EDB) and iodide ions. GC-MS traces confirm its transient presence within 1 hour . Mechanistic studies suggest it acts as an iodine source, generating molecular iodine (I2) for subsequent ketone activation. Control experiments replacing EDB with 1,3-dibromopropane show no product formation, highlighting its specificity .

Q. How should researchers resolve discrepancies between experimental vibrational spectra and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from neglecting anharmonicity or coordinate-dependent transition dipole moments. Use post-Hartree-Fock methods (e.g., CCSD(T)) to refine force fields. Compare computed spectra with experimental resonance Raman data to identify misassigned modes. For example, torsional modes near 200 cm⁻¹ may require re-scaling due to coupling with C–Br vibrations .

Q. What strategies optimize the synthesis of this compound for use in cross-coupling reactions?

- Methodological Answer : Optimize nucleophilic substitution between 1,2-dibromoethane and NaI in acetone under argon. Key parameters:

- Stoichiometry: 1:1 molar ratio of EDB to KI.

- Reaction time: 1 hour (prolonged durations lead to side products) .

- Temperature: 40–50°C to balance yield and decomposition.

Purify via fractional distillation under vacuum (boiling point ~163°C) and confirm purity via GC-MS .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the photostability of this compound in different solvents?

- Methodological Answer : Conflicting data may arise from solvent polarity effects. For example, cyclohexane (nonpolar) stabilizes the trans isomer, while polar solvents (e.g., acetonitrile) accelerate C–I bond cleavage. Use ultrafast transient absorption spectroscopy to compare dissociation kinetics in varying solvents. Computational solvent models (e.g., COSMO-RS) can predict solvation effects on transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。